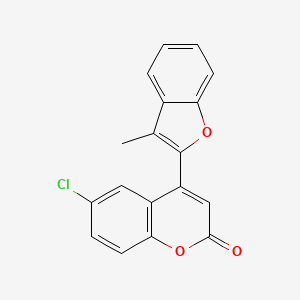

6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one

Description

6-Chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with a chlorine atom at position 6 and a 3-methylbenzofuran moiety at position 3. Coumarins are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The 3-methylbenzofuran group enhances structural rigidity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity and crystallization behavior .

This compound belongs to the broader class of 2-arylbenzofuran-containing coumarins, which are synthesized via strategies like [3,3]-sigmatropic rearrangements and oxidative functionalization . Its structural features make it a candidate for drug discovery, particularly in targeting diseases influenced by coumarin-based mechanisms .

Properties

IUPAC Name |

6-chloro-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c1-10-12-4-2-3-5-15(12)22-18(10)14-9-17(20)21-16-7-6-11(19)8-13(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCKUVFEVRPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one typically involves the condensation of 3-methylbenzofuran-2-carbaldehyde with 6-chloro-4-hydroxycoumarin under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Chemistry

6-Chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized as a ligand in coordination chemistry, facilitating the development of new materials and catalysts.

Biology

Research into the biological activities of this compound has revealed several promising applications:

- Antimicrobial Activity : Studies have shown that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is critical in preventing oxidative stress-related diseases.

Medicine

Ongoing research is investigating its potential as a therapeutic agent for various diseases:

- Anticancer Properties : Preliminary studies indicate that 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one may inhibit cancer cell proliferation. Cytotoxicity assays have shown selective toxicity towards cancer cell lines while sparing normal cells .

- Infectious Diseases : Its effectiveness against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.

Antimicrobial Studies

A systematic review highlighted that compounds derived from benzofuran structures exhibit potent antimicrobial activities. For example, one study reported that 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one showed an MIC value of 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Assays

In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards various cancer cell lines. The IC50 values indicated significant inhibition of cancer cell growth while showing minimal effects on normal cells .

Enzyme Inhibition Profiles

Research has also focused on the compound's ability to inhibit specific enzymes associated with disease pathways. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

| Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|

| Antimicrobial (S. aureus) | 0.39 | Effective against MRSA |

| Antimicrobial (E. coli) | 0.78 | Comparable to standard antibiotics |

| Cytotoxicity (Cancer Cells) | 10.5 | Selective against cancer cells |

| AChE Inhibition | 0.25 | Comparable to established inhibitors |

Mechanism of Action

The mechanism of action of 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

6-Chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is a heterocyclic compound that exhibits a unique combination of structural features derived from benzofuran and chromenone. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is characterized by the presence of a chloro substituent on the chromenone ring and a methylbenzofuran moiety. Its molecular formula is , and it has a molecular weight of approximately 320.73 g/mol. The compound's synthesis typically involves the condensation of 3-methylbenzofuran-2-carbaldehyde with 6-chloro-4-hydroxycoumarin under acidic or basic conditions, often using catalysts such as piperidine or pyridine .

Antimicrobial Activity

Research indicates that derivatives of benzofuran, including 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one, exhibit significant antimicrobial properties. A study focusing on benzofuran derivatives reported that compounds with hydroxyl or halogen substituents at specific positions demonstrated potent antibacterial activities against various strains, including E. coli and S. aureus. In particular, compounds with chlorine substituents showed enhanced activity .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.78 μg/mL |

| Compound B | S. aureus | 1.56 μg/mL |

| 6-Chloro... | P. aeruginosa | 3.12 μg/mL |

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been explored extensively. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from benzofuran have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | HeLa (cervical) | 5.0 |

| Compound D | K562 (leukemia) | 4.5 |

| Compound E | A549 (lung) | 6.0 |

The biological activity of 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is believed to be mediated through its interaction with specific molecular targets within cells. For antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In terms of anticancer effects, the compound may modulate pathways involved in cell proliferation and apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their antimicrobial properties against M. tuberculosis. The study found that specific substitutions significantly enhanced activity, with some compounds achieving MIC values as low as 0.60 μM against resistant strains .

Another study investigated the structure–activity relationship (SAR) of benzofuran derivatives in cancer therapy, revealing that modifications at specific positions on the benzofuran ring could drastically alter potency against different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.